(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C13H11BCl2O3 . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2,4-dichlorobenzyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 3-hydroxyphenylboronic acid with 2,4-dichlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2,4-dichlorobenzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-((2,4-dichlorobenzyl)oxy)phenol.
Reduction: Formation of borane or boronate ester derivatives.
Substitution: Formation of substituted derivatives at the 2,4-dichlorobenzyl group.
Scientific Research Applications
Chemistry: (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It serves as a building block for the synthesis of complex organic molecules .
Biology: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound may be used in the development of enzyme inhibitors and probes for studying enzyme activity .
Medicine: Boronic acid derivatives have shown potential in medicinal chemistry for the development of therapeutic agents. This compound may be explored for its potential as a drug candidate or as a precursor in drug synthesis .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and catalysts. Its unique properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the inhibition of serine proteases and other enzymes involved in various biological processes .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the 2,4-dichlorobenzyl group.
(4-(2,4-Dichlorobenzyl)oxy)phenylboronic acid: A closely related compound with the boronic acid group at a different position on the phenyl ring.
(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid esters: Ester derivatives of the compound with modified reactivity and properties.
Uniqueness: The presence of the 2,4-dichlorobenzyl group in this compound imparts unique chemical and biological properties. This substitution enhances its reactivity in certain chemical reactions and may improve its efficacy as an enzyme inhibitor compared to simpler boronic acid derivatives .
Properties
IUPAC Name |
[3-[(2,4-dichlorophenyl)methoxy]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-11-5-4-9(13(16)7-11)8-19-12-3-1-2-10(6-12)14(17)18/h1-7,17-18H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFVLEYVTWBNMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=C(C=C(C=C2)Cl)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655559 |
Source
|
Record name | {3-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-73-3 |
Source
|
Record name | {3-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.